Alternapyrone
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Overview
Description
Alternapyrone is a highly methylated polyene α-pyrone compound biosynthesized by a highly reducing polyketide synthase. It is a decaketide with octa-methylation from methionine on every C2 unit except the third unit . This compound is produced by the fungus Alternaria solani, which is known to cause early blight disease in tomatoes and potatoes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alternapyrone is synthesized by the polyketide synthase enzyme PKSN, which is encoded by the alt5 gene in Alternaria solani . The biosynthesis involves the iterative addition of short-chain carboxylic acid units, followed by extensive methylation . The process is highly dependent on the catalytic dyad residues, H1578A/Q and E1604A, of the C-methyltransferase domain . Mutations in these residues result in significantly reduced or no production of this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is typically produced in laboratory settings using genetically modified strains of Aspergillus oryzae that express the alt5 gene under an α-amylase promoter .
Chemical Reactions Analysis
Types of Reactions
Alternapyrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone.
Reduction: The double bonds in the polyene chain can be reduced to single bonds.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group results in the formation of a ketone.
Reduction: Reduction of the double bonds leads to the formation of a fully saturated polyene chain.
Substitution: Substitution reactions can yield various halogenated derivatives of this compound.
Scientific Research Applications
Alternapyrone has several scientific research applications:
Mechanism of Action
Alternapyrone exerts its effects through its highly methylated polyene α-pyrone structure. The extensive methylation is crucial for its biosynthesis and biological activity . The compound interacts with specific enzymes and proteins, inhibiting their activity. For example, it has shown inhibitory activity against isocitrate dehydrogenase 1 and protein tyrosine phosphatase 1B .
Comparison with Similar Compounds
Alternapyrone is unique due to its extensive methylation and polyene α-pyrone structure. Similar compounds include:
Properties
IUPAC Name |
4-hydroxy-3,5-dimethyl-6-[(4E,6E,12E)-4,6,8,12,14-pentamethylhexadeca-4,6,12-trien-2-yl]pyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-10-18(2)14-19(3)12-11-13-20(4)15-21(5)16-22(6)17-23(7)27-24(8)26(29)25(9)28(30)31-27/h14-16,18,20,23,29H,10-13,17H2,1-9H3/b19-14+,21-15+,22-16+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFTUJZLXSKBKE-NZDFSFLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=C(C)CCCC(C)C=C(C)C=C(C)CC(C)C1=C(C(=C(C(=O)O1)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)/C=C(\C)/CCCC(C)/C=C(\C)/C=C(\C)/CC(C)C1=C(C(=C(C(=O)O1)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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